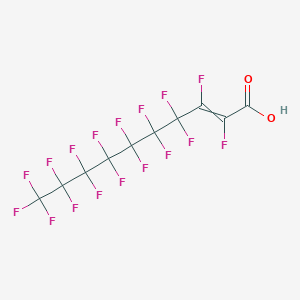
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one is an organophosphorus compound with a unique structure that includes a chloroethoxy group and a dioxaphosphepan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of diethylene glycol with hydrogen chloride in the presence of a suitable solvent such as aliphatic chlorinated hydrocarbons, aliphatic ethers, or aromatic hydrocarbons . Another method involves reacting ethylene oxide with ethylene chlorohydrin in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. One approach involves the use of metaboric acid anhydride and thionyl chloride to produce intermediates, which are then hydrolyzed to obtain the final product . This method is advantageous due to its high yield and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid.
Substitution: It can undergo nucleophilic substitution reactions, where the chloroethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and bases like potassium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid yields 2-(2-chloroethoxy)acetic acid .
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one involves its interaction with molecular targets through its chloroethoxy group. This group can undergo nucleophilic substitution, leading to the formation of new compounds with different properties . The pathways involved in these reactions are primarily dependent on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloroethoxy)ethanol: This compound is structurally similar and is used in similar applications, such as the synthesis of pharmaceutical intermediates.
Bis(2-chloroethyl) ether: Another related compound, used in the synthesis of various organic compounds.
Uniqueness
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one is unique due to its dioxaphosphepan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Eigenschaften
CAS-Nummer |
74858-28-9 |
|---|---|
Molekularformel |
C6H12ClO4P |
Molekulargewicht |
214.58 g/mol |
IUPAC-Name |
2-(2-chloroethoxy)-1,4,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C6H12ClO4P/c7-2-5-11-12(8)6-9-3-1-4-10-12/h1-6H2 |
InChI-Schlüssel |
RRQNIMGIUKZOKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCP(=O)(OC1)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)


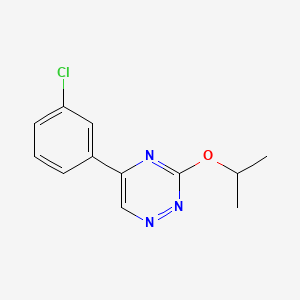
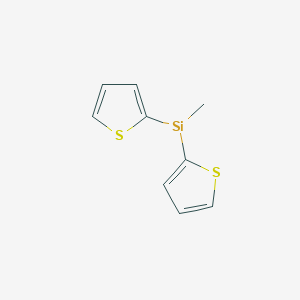
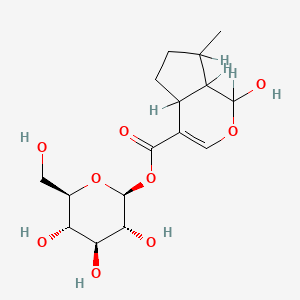
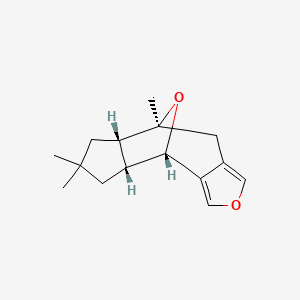
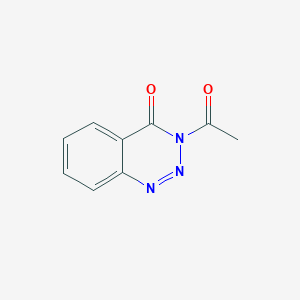
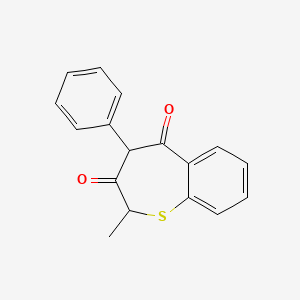
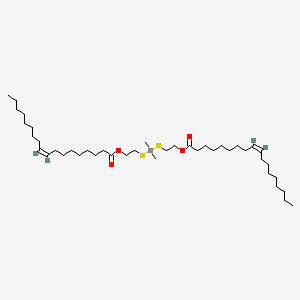

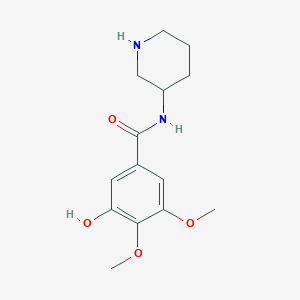
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
